molecular formula C22H24P+ B15175505 Sec-butyl(triphenyl)phosphorane CAS No. 4762-30-5

Sec-butyl(triphenyl)phosphorane

Cat. No.: B15175505
CAS No.: 4762-30-5
M. Wt: 319.4 g/mol
InChI Key: SGNAKWKXKBREOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec-butyl(triphenyl)phosphorane is an organophosphorus compound that features a sec-butyl group attached to a triphenylphosphorane moiety. This compound is part of the broader class of tertiary phosphines, which are known for their versatility in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sec-butyl(triphenyl)phosphorane can be synthesized through the reaction of triphenylphosphine with sec-butyl halides under appropriate conditions. The reaction typically involves the use of a strong base to deprotonate the triphenylphosphine, followed by nucleophilic substitution with the sec-butyl halide .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Sec-butyl(triphenyl)phosphorane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Alcohols.

    Substitution: Various substituted phosphines.

Scientific Research Applications

Sec-butyl(triphenyl)phosphorane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sec-butyl(triphenyl)phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carbonyl compounds and other electrophilic species .

Comparison with Similar Compounds

Sec-butyl(triphenyl)phosphorane can be compared with other similar compounds such as:

This compound is unique due to its specific steric and electronic characteristics, which influence its reactivity and applications in various fields.

Properties

CAS No.

4762-30-5

Molecular Formula

C22H24P+

Molecular Weight

319.4 g/mol

IUPAC Name

butan-2-yl(triphenyl)phosphanium

InChI

InChI=1S/C22H24P/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3/q+1

InChI Key

SGNAKWKXKBREOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.